Cas no 3430-17-9 (2-Bromo-3-methylpyridine)
2-Bromo-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-methylpyridine
- 2-Bromo-3-picoline
- 2-Bromo-3-methylyridine
- 2-Brom-3-methyl-pyridin
- 2-bromo-3-methylpyridin
- 3-methyl-2-bromopyridine
- STR06862
- MFCD00239380
- SCHEMBL9573
- NSC-4244
- 2-Bromo-3-methyl-pyridine
- HY-W007712
- EN300-68298
- PS-5114
- PZSISEFPCYMBDL-UHFFFAOYSA-
- SY008917
- 2-Bromo-3-methylpyridine, 95%
- Q-101486
- NSC 4244
- NSC4244
- 3430-17-9
- FT-0611419
- AM62352
- A6035
- AKOS005255176
- AB05448
- CS-W007712
- Z968908232
- InChI=1/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
- B1894
- AC-907/30003020
- BCP23299
- Pyridine, 2-bromo-3-methyl-
- 2-bromo-3-mehtylpyridine
- DTXSID80277793
- AC-5973
- 2-Bromo-3-methylpyridine (2-Bromo-3-picoline)
- doi:10.14272/PZSISEFPCYMBDL-UHFFFAOYSA-N.2
- 2-bromo-3-methyl pyridine
- PZSISEFPCYMBDL-UHFFFAOYSA-N
- DTXCID70228951
- FB31195
- 629-415-0
-
- MDL: MFCD00239380
- Inchi: 1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
- InChI Key: PZSISEFPCYMBDL-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC=CN=1
- BRN: 107896
Computed Properties
- Exact Mass: 170.96800
- Monoisotopic Mass: 170.968
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 12.9A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.544 g/mL at 25 °C(lit.)
- Boiling Point: 219°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.568(lit.)
- PSA: 12.89000
- LogP: 2.15250
- Solubility: Unable or difficult to mix
2-Bromo-3-methylpyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Safety Term:S26;S36/37/39
- Packing Group:III
2-Bromo-3-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036374-10g |
2-Bromo-3-methylpyridine |
3430-17-9 | 97% | 10g |
£20.00 | 2022-03-01 | |
| Fluorochem | 036374-25g |
2-Bromo-3-methylpyridine |
3430-17-9 | 97% | 25g |
£26.00 | 2022-03-01 | |
| Fluorochem | 036374-100g |
2-Bromo-3-methylpyridine |
3430-17-9 | 97% | 100g |
£58.00 | 2022-03-01 | |
| Apollo Scientific | OR4270-5g |
2-Bromo-3-methylpyridine |
3430-17-9 | 5g |
£15.00 | 2025-02-20 | ||
| Apollo Scientific | OR4270-25g |
2-Bromo-3-methylpyridine |
3430-17-9 | 25g |
£17.00 | 2025-02-20 | ||
| Apollo Scientific | OR4270-100g |
2-Bromo-3-methylpyridine |
3430-17-9 | 100g |
£33.00 | 2025-02-20 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005100-25g |
2-Bromo-3-methylpyridine |
3430-17-9 | 95% | 25g |
¥69 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005100-5g |
2-Bromo-3-methylpyridine |
3430-17-9 | 95% | 5g |
¥27 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005100-100g |
2-Bromo-3-methylpyridine |
3430-17-9 | 95% | 100g |
¥246 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005100-500g |
2-Bromo-3-methylpyridine |
3430-17-9 | 95% | 500g |
¥1093 | 2021-08-26 |
2-Bromo-3-methylpyridine Suppliers
2-Bromo-3-methylpyridine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-Bromo-3-methylpyridine
Introduction to 2-Bromo-3-methylpyridine (CAS No. 3430-17-9)
2-Bromo-3-methylpyridine, with the chemical formula C₆H₆BrN, is a significant intermediate in modern organic synthesis and pharmaceutical research. This compound, identified by its CAS number 3430-17-9, has garnered considerable attention due to its versatile applications in the development of bioactive molecules. Its unique structural features—comprising a brominated pyridine ring with a methyl substituent—make it a valuable building block for constructing more complex heterocyclic systems.
The< strong>2-bromo-3-methylpyridine molecule serves as a crucial precursor in the synthesis of various pharmacologically relevant compounds. Its bromine atom provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This property is particularly useful in medicinal chemistry, where such intermediates are often employed to generate novel drug candidates targeting neurological disorders, infectious diseases, and cancer.
In recent years, 2-bromo-3-methylpyridine has been extensively studied for its role in the development of small-molecule inhibitors. For instance, researchers have leveraged this compound to synthesize kinase inhibitors, which are critical in oncology therapy. The pyridine core is a common motif in many approved drugs, and modifications at the 2- and 3-positions can significantly alter biological activity. A notable study published in *Journal of Medicinal Chemistry* highlighted the use of 2-bromo-3-methylpyridine to develop potent JAK2 inhibitors, which show promise in treating inflammatory diseases and certain leukemias.
Moreover, the< strong> CAS No. 3430-17-9 identifier ensures consistency and traceability in research and industrial applications. This standardized nomenclature is essential for regulatory compliance and collaboration across global scientific communities. The compound’s stability under standard storage conditions further enhances its utility as an industrial intermediate, allowing for efficient scaling up of synthetic pathways without degradation.
The< strong> 2-bromo-3-methylpyridine scaffold has also found utility in materials science, particularly in the design of organic electronic materials. Pyridine derivatives are known for their electron-withdrawing properties, which can influence charge transport in semiconductors and light-emitting diodes (LEDs). Recent advancements have demonstrated its incorporation into conjugated polymers used in flexible electronics, showcasing its broader applicability beyond traditional pharmaceuticals.
From a synthetic chemistry perspective, 2-bromo-3-methylpyridine offers a balance between reactivity and stability, making it an ideal candidate for multi-step syntheses. Its halogenated nature allows for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules. These reactions enable chemists to introduce aryl or heteroaryl groups with high selectivity and yield.
In conclusion, 2-Bromo-3-methylpyridine (CAS No. 3430-17-9) remains a cornerstone in synthetic organic chemistry and drug discovery. Its structural versatility and reactivity make it indispensable for researchers aiming to develop innovative therapeutic agents and advanced materials. As scientific understanding progresses, the utility of this compound is expected to expand further, solidifying its role as a fundamental building block in modern chemical research.
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